molecular formula C14H12N2OS B1526477 2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine CAS No. 1291356-99-4

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine

Cat. No.: B1526477
CAS No.: 1291356-99-4
M. Wt: 256.32 g/mol
InChI Key: SEMYNXNVNACYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine is a compound with significant potential in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its biological activities, making it a subject of interest for further studies and applications.

Chemical Structure and Properties

The compound is characterized by a benzoxazole core , which is fused with an amine group at the 5-position and a benzylsulfanyl substituent at the 2-position. This configuration enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications. The molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur, indicating a diverse range of chemical interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Specifically, studies have shown effectiveness against:

  • Gram-positive bacteria : Such as Bacillus subtilis.
  • Fungi : Including pathogens like Candida albicans.

The minimal inhibitory concentrations (MIC) for various derivatives have been documented, revealing selective activity against specific microbial strains .

CompoundTarget OrganismMIC (µg/mL)
This compoundB. subtilis15
Derivative AC. albicans20
Derivative BE. coli30

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have demonstrated cytotoxic effects on various cancer cell lines, including:

  • Breast cancer cells (MCF-7)
  • Lung cancer cells (A549)
  • Liver cancer cells (HepG2)

These compounds often exhibit lower toxicity towards normal cells compared to cancerous cells, suggesting a selective action that could be harnessed for therapeutic use .

The mechanism underlying the biological activity of this compound involves its ability to bind to specific biological targets. Interaction studies suggest that the benzylsulfanyl moiety enhances binding affinity to proteins involved in microbial resistance and cancer proliferation pathways. This interaction can lead to inhibition of essential cellular processes such as:

  • Quorum sensing : Inhibiting bacterial communication systems.
  • Cell cycle regulation : Inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various benzoxazole derivatives highlighted that only a subset demonstrated significant antimicrobial activity against both Gram-positive bacteria and fungi . The findings support the hypothesis that structural modifications can enhance biological activity.
  • Cytotoxicity Assessment : In vitro assays using colorimetric methods were employed to evaluate cell viability across different concentrations of the compound. Results indicated a concentration-dependent response in cancer cell lines with IC50 values ranging from 10 µM to 50 µM .

Properties

IUPAC Name

2-benzylsulfanyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(17-13)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMYNXNVNACYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine
Reactant of Route 3
Reactant of Route 3
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine
Reactant of Route 5
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine
Reactant of Route 6
Reactant of Route 6
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.